molecular formula C11H20BrNO2 B14801077 tert-Butyl (R)-3-bromoazepane-1-carboxylate

tert-Butyl (R)-3-bromoazepane-1-carboxylate

Cat. No.: B14801077
M. Wt: 278.19 g/mol
InChI Key: FDJKKSLXLNJGOJ-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-bromoazepane-1-carboxylate: is an organic compound that features a tert-butyl group, a bromine atom, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-bromoazepane-1-carboxylate typically involves the bromination of an azepane derivative followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-bromoazepane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more sustainable and versatile manner .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-bromoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the bromine atom can participate in substitution reactions. The azepane ring contributes to the compound’s conformational properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-chloroazepane-1-carboxylate
  • tert-Butyl (3R)-3-iodoazepane-1-carboxylate

Uniqueness: tert-Butyl (3R)-3-bromoazepane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (3R)-3-bromoazepane-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

FDJKKSLXLNJGOJ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)Br

Origin of Product

United States

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